molecular formula C3H6BrClO B074525 1-Bromo-2-(chloromethoxy)ethane CAS No. 1462-35-7

1-Bromo-2-(chloromethoxy)ethane

Cat. No. B074525
Key on ui cas rn: 1462-35-7
M. Wt: 173.43 g/mol
InChI Key: JYGASIIKRZJQEA-UHFFFAOYSA-N
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Patent
US04745208

Procedure details

2,2,2-trinitroethyl 2-nitroxyethyl ether (TNEN) is prepared by the reaction of potassium nitroform with chloromethyl 2 2-bromoethyl ether to form 2,2,2-trinitroethyl 2-bromoethyl ether which is then reacted with silver nitrate to form the desired product TNEN as shown in the following reaction scheme: ##STR1## Example 1 shows a method of preparing the starting material chloromethyl 2-bromoethyl ether. Example 2 illustrates suitable conditions for reacting potassium nitroform with chloromethyl 2-bromoethyl ether to produce the intermediate product 2,2,2-trinitroethyl 2-bromoethyl ether. Finally, example 3 illustrates suitable conditions for reacting the 2,2,2-trinitroethyl 2-bromoethyl ether with silver nitrate to produce the final product 2,2,2-trinitroethyl 2-nitroxyethyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium nitroform
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][O:4][CH2:5]Cl.[CH:7]([N+:14]([O-:16])=[O:15])([N+:11]([O-:13])=[O:12])[N+:8]([O-:10])=[O:9].[K]>>[Br:1][CH2:2][CH2:3][O:4][CH2:5][C:7]([N+:14]([O-:16])=[O:15])([N+:11]([O-:13])=[O:12])[N+:8]([O-:10])=[O:9] |f:1.2,^1:16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOCCl
Step Two
Name
potassium nitroform
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-].[K]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as shown in the following reaction scheme

Outcomes

Product
Name
Type
product
Smiles
BrCCOCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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